(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-fluorophenoxy)sulfonyl]carbamate
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Overview
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolizidine ring system and a fluorophenoxy sulfonyl carbamate group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE typically involves multiple steps, starting with the preparation of the quinolizidine ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The fluorophenoxy sulfonyl carbamate group is then introduced via nucleophilic substitution reactions, using reagents such as fluorophenol and sulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluorophenol, sulfonyl chloride.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE is investigated for its potential as a pharmaceutical agent. Its unique chemical properties may allow for the development of new drugs with improved efficacy and safety profiles .
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate: Similar in structure but with different functional groups and applications.
Uniqueness
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(3-FLUOROPHENOXY)SULFONYL]CARBAMATE stands out due to its unique combination of a quinolizidine ring system and a fluorophenoxy sulfonyl carbamate group. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C17H23FN2O5S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C17H23FN2O5S/c18-14-6-3-7-15(11-14)25-26(22,23)19-17(21)24-12-13-5-4-10-20-9-2-1-8-16(13)20/h3,6-7,11,13,16H,1-2,4-5,8-10,12H2,(H,19,21)/t13-,16?/m0/s1 |
InChI Key |
BGRDYKMAFKWCTO-KNVGNIICSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=CC(=CC=C3)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC(=CC=C3)F |
Origin of Product |
United States |
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